molecular formula C14H15F3N4O2 B5615311 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2,2,2-trifluoroethyl)urea

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2,2,2-trifluoroethyl)urea

Cat. No. B5615311
M. Wt: 328.29 g/mol
InChI Key: CKMRABYLFBEGQV-UHFFFAOYSA-N
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Description

Research in the field of urea derivatives, including compounds with pyrazolyl and trifluoroethyl groups, is driven by their diverse biological activities and potential applications in medicinal chemistry. These compounds often exhibit interesting chemical and physical properties due to their unique molecular structures, which can include various functional groups contributing to their reactivity and interaction with biological targets.

Synthesis Analysis

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, reveals the planar nature of the urea scaffold, supported by intramolecular hydrogen bonding. Studies on related compounds have shown that intermolecular hydrogen bonds and π–π stacking interactions play significant roles in the crystal packing, affecting the compound's stability and reactivity (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Urea derivatives engage in various chemical reactions, including hydrogen bonding and π-interactions, which are crucial for their biological activities. For example, antipyrine derivatives exhibit hydrogen bonding interactions that stabilize their molecular structures and contribute to their biological functions (A. Saeed et al., 2020).

properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c1-9-11(19-13(23)18-8-14(15,16)17)12(22)21(20(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMRABYLFBEGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2,2,2-trifluoroethyl)urea

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